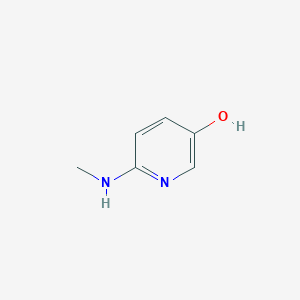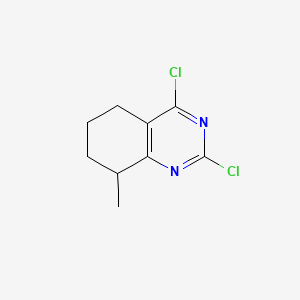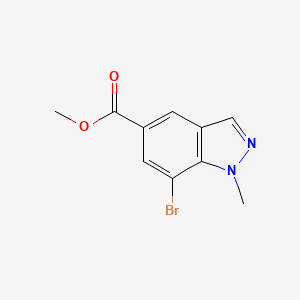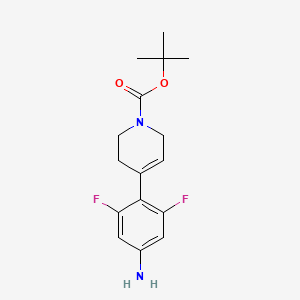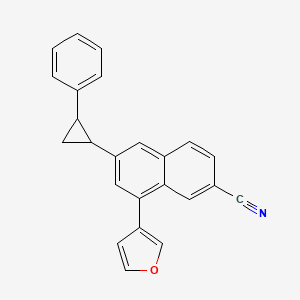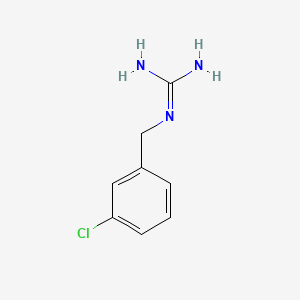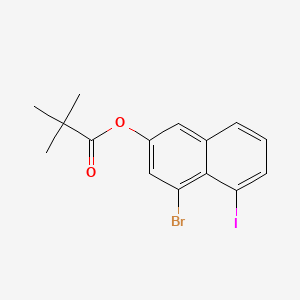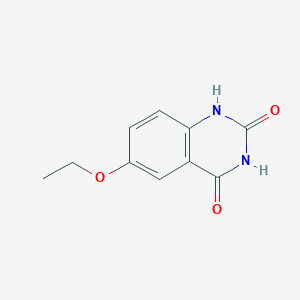![molecular formula C21H16FN B13928285 4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely studied due to their significant biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various cyclization reactions such as the Bischler-Napieralski reaction or the Pomeranz-Fritsch reaction .
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve the use of metal catalysts to facilitate the cyclization and fluorination processes. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are widely used due to their efficiency and functional group tolerance .
化学反应分析
Types of Reactions
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and physical properties depending on the nature of the substituents .
科学研究应用
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated isoquinolines are investigated for their potential use in drug development due to their unique bioactivities.
作用机制
The mechanism of action of 4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets by increasing its lipophilicity and stability. This can lead to the modulation of specific enzymes or receptors, resulting in the desired biological effects .
相似化合物的比较
Similar Compounds
4-(3,5-Dimethylphenyl)isoquinoline: Lacks the fluorine atom, which can result in different biological activities and physical properties.
7-Fluoroisoquinoline: Lacks the 3,5-dimethylphenyl group, which can affect its overall bioactivity and applications.
Uniqueness
4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline is unique due to the presence of both the 3,5-dimethylphenyl group and the fluorine atom. This combination can result in enhanced biological activities and improved physical properties, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C21H16FN |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
4-(3,5-dimethylphenyl)-7-fluorobenzo[f]isoquinoline |
InChI |
InChI=1S/C21H16FN/c1-13-10-14(2)12-15(11-13)21-19-7-6-18-16(4-3-5-20(18)22)17(19)8-9-23-21/h3-12H,1-2H3 |
InChI 键 |
DXZYXKZQAXXNHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC4=C3C=CC=C4F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)

